BenchChemオンラインストアへようこそ!

IT9302

Immunology Cell Signaling Dendritic Cell Biology

IT9302 uniquely induces tolerogenic dendritic cells (tDCs) with a STAT3-inactivation profile not replicated by full-length rhIL-10, enhancing membrane-bound TGF-β and Foxp3+ Tregs. This chemically defined peptide ensures reproducible ex vivo differentiation for autoimmune and transplantation research, eliminating variability inherent to recombinant proteins.

Molecular Formula C48H82N14O13S2
Molecular Weight 1127.4 g/mol
CAS No. 173959-12-1
Cat. No. B1672684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIT9302
CAS173959-12-1
SynonymsAla-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn
alanyl-tyrosyl-methionyl-threonyl-methionyl-lysyl-isoleucyl-arginyl-asparagine
AYMTMKIRN
IT 9302
IT-9302
IT9302
Molecular FormulaC48H82N14O13S2
Molecular Weight1127.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N
InChIInChI=1S/C48H82N14O13S2/c1-7-25(2)37(45(72)57-31(12-10-20-54-48(52)53)40(67)60-35(47(74)75)24-36(51)65)61-42(69)30(11-8-9-19-49)55-41(68)32(17-21-76-5)58-46(73)38(27(4)63)62-43(70)33(18-22-77-6)56-44(71)34(59-39(66)26(3)50)23-28-13-15-29(64)16-14-28/h13-16,25-27,30-35,37-38,63-64H,7-12,17-24,49-50H2,1-6H3,(H2,51,65)(H,55,68)(H,56,71)(H,57,72)(H,58,73)(H,59,66)(H,60,67)(H,61,69)(H,62,70)(H,74,75)(H4,52,53,54)/t25-,26-,27+,30-,31-,32-,33-,34-,35-,37-,38-/m0/s1
InChIKeyGTORPNRZTBKYJB-AIEIIIEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IT9302: A Synthetic IL-10 Agonist for Ex Vivo Production of Tolerogenic Dendritic Cells


IT9302 is a synthetic nonapeptide (AYMTMKIRN) homologous to the C-terminal functional domain of human interleukin-10 (IL-10, residues 152-160) [1]. It functions as an IL-10 agonist, inducing tolerogenic dendritic cells (tDCs) and mimicking multiple immunosuppressive effects of the full-length cytokine [2]. Unlike recombinant human IL-10 (rhIL-10), IT9302 is a chemically defined, small-molecular-weight peptide (1127.38 g/mol) that exhibits distinct intracellular signaling properties, making it a valuable tool for ex vivo immunomodulation and tolerance research .

Why IT9302 Cannot Be Substituted with Full-Length Recombinant IL-10 in Immunological Studies


While full-length recombinant human IL-10 (rhIL-10) and IT9302 both act as IL-10 receptor agonists, their molecular mechanisms and downstream effects diverge significantly [1]. IT9302 exerts its function through pathways that are partially distinct from those of rhIL-10, involving inactivation of STAT3 signaling and regulation of the NF-κB pathway, leading to a more pronounced induction of membrane-bound TGF-β on dendritic cells and enhanced generation of Foxp3+ regulatory T cells [2]. Substitution with generic rhIL-10 therefore fails to recapitulate this specific tolerogenic DC phenotype and the associated therapeutic outcomes, particularly in ex vivo cellular engineering applications [3].

Quantitative Differentiation of IT9302: Comparative Data for Procurement Decisions


Divergent Intracellular Signaling: STAT3 Inactivation vs. Activation Compared to Recombinant Human IL-10

A key mechanistic distinction between IT9302 and full-length rhIL-10 lies in their divergent effects on STAT3 signaling [1]. While rhIL-10 canonically activates the JAK-STAT pathway, IT9302 exerts its tolerogenic effects, at least in part, through STAT3 inactivation in human monocyte-derived dendritic cells [2]. This qualitative difference in pathway engagement is a primary driver of the unique cellular phenotype induced by IT9302 [3].

Immunology Cell Signaling Dendritic Cell Biology

Induction of Membrane-Bound TGF-β on Dendritic Cells vs. Recombinant Human IL-10

IT9302-treated human monocyte-derived dendritic cells (DCs) exhibit significantly higher expression of membrane-associated TGF-β compared to those treated with rhIL-10 [1]. This quantitative difference in membrane TGF-β expression is functionally linked to a more effective induction of Foxp3+ regulatory T cells, a key mechanism in immune tolerance [2]. The enhanced TGF-β display is a consequence of the distinct signaling pathways engaged by the peptide versus the full-length cytokine .

Tolerogenic Dendritic Cells Regulatory T Cells Immunomodulation

Dose-Dependent Down-Regulation of MHC Class I in Melanoma Cells Compared to Recombinant Human IL-10

IT9302 demonstrates a dose-dependent capacity to down-regulate cell surface MHC class I expression in human melanoma cells, an effect previously characterized for full-length IL-10 [1]. The peptide was shown to mimic the IL-10-mediated inhibition of TAP1 and TAP2 proteins, which are essential for antigen presentation, leading to a dose-dependent increase in tumor cell sensitivity to NK cell-mediated lysis [2]. This functional mimicry is achieved with a defined, small peptide rather than the full-length cytokine .

Tumor Immunology Antigen Presentation NK Cell Sensitivity

Dose-Dependent Inhibition of IL-1β-Induced IL-8 Production by PBMCs vs. Recombinant Human IL-10

In early functional characterization, IT9302 was shown to mimic the immunosuppressive activity of full-length IL-10 by inhibiting IL-1β-induced IL-8 production in human peripheral blood mononuclear cells (PBMCs) [1]. This activity confirmed that the isolated C-terminal nonapeptide (residues 152-160) retains the chemokine-modulating function of the complete cytokine, while the full-length IL-10 served as the positive control for maximal activity .

Inflammation Chemokine Regulation Immunosuppression

Molecular Weight and Structural Simplicity Compared to Recombinant Human IL-10

IT9302 (C48H82N14O13S2) is a defined synthetic nonapeptide with a molecular weight of 1127.38 g/mol, in stark contrast to recombinant human IL-10, which is a glycosylated homodimer of approximately 18.5 kDa per monomer (37 kDa total) . This structural simplicity offers significant advantages for assay development, as IT9302 lacks the complex glycosylation pattern and conformational heterogeneity of rhIL-10, ensuring high lot-to-lot consistency and simplifying interpretation of dose-response and signaling experiments [1].

Peptide Chemistry Reagent Selection Assay Development

Ex Vivo Generation of Tolerogenic Dendritic Cells with Enhanced Treg Induction Capacity

IT9302 is specifically utilized for the ex vivo production of human tolerogenic dendritic cells (tDCs) from monocytes [1]. DCs generated in the presence of IT9302 exhibit a weakened capacity to stimulate T cell proliferation and IFN-γ production, and display increased expression of membrane-bound TGF-β, which is linked to a more effective induction of Foxp3+ regulatory T cells [2]. This contrasts with DCs matured with standard cytokine cocktails (e.g., IL-4/GM-CSF ± TNF-α/PGE2), which typically generate immunogenic, rather than tolerogenic, DCs .

Cellular Therapy Tolerogenic DCs Regulatory T Cells

Recommended Research and Industrial Applications for IT9302 Based on Evidence


Ex Vivo Generation of Human Tolerogenic Dendritic Cells for Autoimmunity and Transplantation Research

IT9302 is the reagent of choice for the ex vivo differentiation of human monocytes into tolerogenic dendritic cells (tDCs). As demonstrated by López et al. (2011), the resulting tDCs exhibit reduced capacity to stimulate allogeneic T-cell proliferation and IFN-γ production, coupled with enhanced membrane-bound TGF-β expression and an increased ability to induce Foxp3+ regulatory T cells [1]. This specific phenotype is directly linked to IT9302's unique mechanism involving STAT3 inactivation and NF-κB regulation, which is not replicated by standard rhIL-10 or conventional DC maturation cocktails [2]. Procurement of IT9302 is therefore essential for laboratories focused on developing cell-based therapies for autoimmune diseases or preventing transplant rejection [3].

Mechanistic Studies of Divergent IL-10 Receptor Signaling Pathways

For researchers dissecting the complexities of IL-10 receptor signaling, IT9302 provides a unique tool to isolate and study the C-terminal domain's specific contributions [1]. Its ability to inactivate STAT3 while still regulating NF-κB contrasts with the canonical pathway activation by full-length rhIL-10 [2]. This differential signaling profile allows for the precise pharmacological dissection of downstream effects, making IT9302 a critical reagent for studies aiming to understand biased agonism at the IL-10 receptor or to map the specific intracellular cascades responsible for the induction of immune tolerance [3].

Modulation of Tumor Cell Immunogenicity and NK Cell Sensitivity Assays

IT9302 offers a chemically defined, cost-effective alternative to rhIL-10 for in vitro studies on tumor antigen presentation. Its demonstrated ability to down-regulate MHC class I and TAP1/TAP2 proteins, thereby increasing tumor cell susceptibility to NK cell-mediated lysis, is functionally equivalent to the full-length cytokine in this context [1]. For high-throughput screening campaigns or for laboratories requiring a consistent, well-characterized reagent to study the interplay between IL-10 signaling and tumor immune evasion, IT9302 minimizes experimental variability associated with recombinant proteins [2].

Peptide-Based Immunomodulation in Inflammation and Chemokine Research

In studies of inflammatory chemokine networks, IT9302 serves as a simplified probe for the IL-10 pathway. Its ability to inhibit IL-1β-induced IL-8 production in human PBMCs confirms its capacity to mimic a key anti-inflammatory function of the parent cytokine [1]. This makes IT9302 a valuable tool for dissecting the specific role of the IL-10 C-terminal domain in regulating chemokine expression, particularly in experimental systems where the pleiotropic effects of full-length rhIL-10 might obscure data interpretation or introduce unwanted complexity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IT9302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.